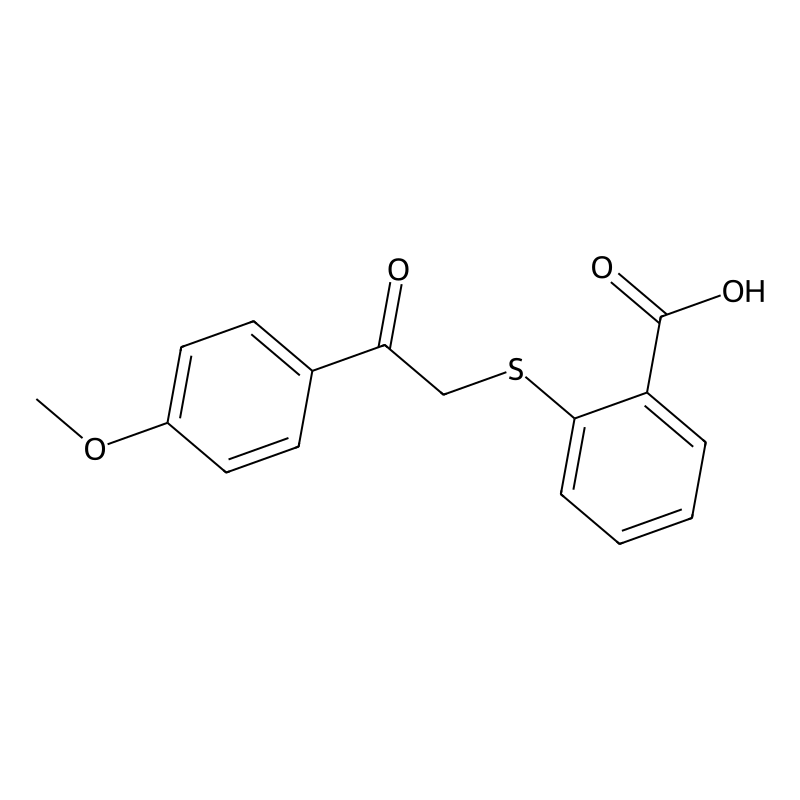

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety and a methoxyphenyl group linked through a thioether. The compound has a molecular formula of C16H16O3S and a molecular weight of approximately 288.36 g/mol. It appears as a solid at room temperature, typically in the form of a white to off-white powder.

This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the thioether and carboxylic acid functional groups, which can participate in various

- Oxidation: The thioether group may be oxidized to form sulfoxides or sulfones, depending on the reagents used.

- Reduction: The carboxylic acid can be reduced to form primary alcohols or aldehydes.

- Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, allowing for further functionalization.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The biological activity of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid has been a subject of research, particularly in the context of its potential as an anti-inflammatory and analgesic agent. Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. Further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid typically involves multi-step organic reactions:

- Formation of the Thioether: A thiol compound can react with a suitable electrophile to form the thioether linkage.

- Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or via coupling reactions with appropriate precursors.

- Final Functionalization: The carboxylic acid group can be introduced or modified through standard carboxylation techniques.

These methods highlight the versatility of this compound in organic synthesis.

The applications of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid are diverse:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development targeting inflammation or pain management.

- Chemical Intermediates: It is useful in the synthesis of more complex organic molecules, particularly those involving sulfur chemistry.

- Research Tools: This compound can be utilized in biochemical assays to study enzyme interactions and inhibition mechanisms.

Interaction studies involving 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and potential side effects. Preliminary data indicate that it may interact with specific proteins involved in inflammatory responses, although detailed mechanisms remain to be fully characterized.

Several compounds share structural similarities with 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid, each possessing unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methoxybenzoic Acid | Contains a methoxy group on a benzoic acid | Lacks thioether functionality |

| 4-Hydroxybenzoic Acid | Hydroxyl group instead of methoxy | More polar, different reactivity |

| Thioacetic Acid | Contains a thioester group | Simpler structure, lacks aromaticity |

| 4-(Methylthio)benzoic Acid | Contains a methylthio group | Different sulfur functionalization |

The uniqueness of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid lies in its combination of thioether and carboxylic acid functionalities along with an aromatic methoxy substituent, which enhances its reactivity and potential biological activity compared to the similar compounds listed above.